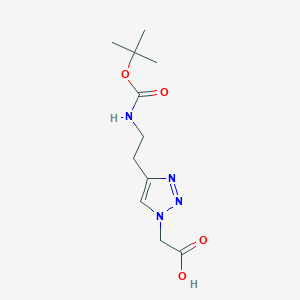

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(18)12-5-4-8-6-15(14-13-8)7-9(16)17/h6H,4-5,7H2,1-3H3,(H,12,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQIOCPMUOLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CN(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an azide and an alkyne to form the 1,2,3-triazole ring.

Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the amine group.

Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Bioconjugation: The triazole ring is a key feature in bioconjugation reactions, allowing the compound to be used in the labeling and modification of biomolecules.

Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(2-((tert-Butoxycarbonyl)amino)ethoxy)ethanol: This compound also features a Boc-protected amine but lacks the triazole ring.

N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with different functional groups.

Uniqueness

The presence of the triazole ring in 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid distinguishes it from other Boc-protected compounds. The triazole ring provides unique chemical properties, such as enhanced stability and the ability to participate in click chemistry reactions, making this compound particularly valuable in various research applications.

Biological Activity

Overview

2-(4-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid is a compound featuring a triazole ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The presence of the triazole moiety is significant as it is known for various biological activities, including antibacterial, antifungal, and anticancer properties.

- IUPAC Name: this compound

- Molecular Formula: C₁₃H₁₈N₄O₄

- Molecular Weight: 270.29 g/mol

- CAS Number: 938459-15-5

Antimicrobial Properties

The triazole ring has been widely studied for its antimicrobial properties. Recent studies have shown that compounds containing triazole structures exhibit significant activity against various pathogens:

- Antibacterial Activity: Research indicates that derivatives of triazoles can inhibit the growth of multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. For instance, certain triazole derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL against these pathogens .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative A | Staphylococcus aureus | 4 |

| Triazole Derivative B | Mycobacterium tuberculosis | 0.5 |

Anticancer Activity

Triazole-containing compounds have also shown promise in cancer treatment. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action: The anticancer activity is often attributed to the ability of triazoles to interfere with cellular signaling pathways, leading to apoptosis and cell cycle arrest. For example, one study highlighted that a related triazole compound showed significant cytotoxicity against pancreatic cancer cells by disrupting mitochondrial function .

Case Studies

-

Study on Antimicrobial Activity:

A recent study evaluated the effectiveness of various triazole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity against both drug-sensitive and resistant strains, with MIC values as low as 0.48 μg/mL . -

Study on Anticancer Effects:

Another investigation focused on the effects of triazole derivatives on pancreatic cancer cells. The study found that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Synthesis and Applications

The synthesis of this compound typically involves:

- Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate.

- Formation of Triazole Ring: The protected amine is reacted with suitable reagents to form the triazole structure.

- Final Acetic Acid Derivative Formation: This step involves coupling the triazole with acetic acid under controlled conditions.

This compound serves as an intermediate in the synthesis of complex organic molecules and has applications in drug development where protection of functional groups is necessary.

Q & A

Q. What are the key synthetic strategies for 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazol-1-yl)acetic acid?

The compound is typically synthesized via click chemistry , leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. A Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during synthesis, ensuring regioselectivity and stability. A multi-step approach is often employed:

Boc-protection : Reaction of the primary amine with Boc anhydride under basic conditions (e.g., DMAP or TEA) .

Triazole formation : Azide and alkyne precursors are reacted in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) .

Acetic acid linkage : The triazole intermediate is functionalized with an acetic acid moiety via alkylation or coupling reactions .

Q. Table 1: Common Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, 0°C → RT | 75–85% | Competing hydrolysis under acidic conditions |

| CuAAC Reaction | CuSO₄, sodium ascorbate, H₂O/tert-BuOH | 60–75% | Catalyst removal; regioselectivity |

| Acetic Acid Attachment | Bromoacetic acid, K₂CO₃, DMF | 50–65% | Side-product formation (e.g., esterification) |

Q. What spectroscopic methods are used to characterize this compound?

- NMR (¹H/¹³C) : Confirms Boc group integrity (tert-butyl singlet at ~1.4 ppm) and triazole proton signals (~7.5–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch from Boc and acetic acid) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₃H₂₁N₅O₄: 335.16 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazole formation?

- Catalyst Optimization : Replace CuSO₄/ascorbate with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance Cu(I) stability and reduce side reactions .

- Solvent Screening : Use DMSO or DMF to improve solubility of hydrophobic intermediates, but avoid prolonged heating (>60°C) to prevent Boc group cleavage .

- Purification : Employ reverse-phase HPLC to isolate the triazole product from unreacted azides/alkynes .

Q. How should researchers address contradictory data in purity assessments (e.g., HPLC vs. NMR)?

Q. Table 2: Purity Assessment Techniques

| Method | Strengths | Limitations |

|---|---|---|

| HPLC (UV) | High sensitivity for aromatic triazoles | Misses non-UV-active impurities |

| ¹H NMR | Detects structural anomalies | Limited quantification accuracy (±5%) |

| HRMS | Confirms molecular formula | Insensitive to stereoisomers |

Q. What strategies mitigate instability of the Boc group during synthesis?

Q. How does the triazole-acetic acid moiety influence peptide conjugation?

The triazole ring acts as a bioisostere for amide bonds, enhancing metabolic stability. The acetic acid group facilitates covalent attachment to peptides via EDC/NHS coupling. For example:

Activate the acetic acid with EDC/NHS in DMF.

React with primary amines (e.g., lysine residues) at pH 8.5 .

Q. What are common side reactions in the alkylation step, and how are they resolved?

- Esterification : Bromoacetic acid may react with alcohols (e.g., tert-BuOH) to form esters. Mitigate by using aprotic solvents (DMF) and anhydrous conditions .

- Oversubstitution : Excess alkylating agent leads to di-alkylated products. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Q. Table 3: Stability Profile

| Condition | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| pH 2.0 | 2 hours | Boc cleavage → free amine |

| pH 7.4 | >48 hours | Minimal degradation |

| pH 9.0 | 12 hours | Triazole ring hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.